molecular formula C16H28O3Si B14177145 Triethoxy(4-phenylbutyl)silane CAS No. 928842-14-2

Triethoxy(4-phenylbutyl)silane

Cat. No.: B14177145
CAS No.: 928842-14-2
M. Wt: 296.48 g/mol
InChI Key: XLNRATCYWYJUOR-UHFFFAOYSA-N
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Description

Triethoxy(4-phenylbutyl)silane is an organosilicon compound that features a silicon atom bonded to three ethoxy groups and a 4-phenylbutyl group. This compound is part of the broader class of trialkoxysilanes, which are known for their versatility in various chemical applications, particularly in surface modification and as coupling agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(4-phenylbutyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutylmagnesium bromide with tetraethoxysilane. This Grignard reaction proceeds in an etheric medium, producing the desired triethoxysilane compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, a rhodium-catalyzed method can be employed to prepare aryltriethoxysilanes from arenediazonium tosylate salts . This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(4-phenylbutyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of triethoxy(4-phenylbutyl)silane primarily involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, facilitating the bonding between organic and inorganic materials . In hydrosilylation reactions, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, forming new Si-C bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethoxy(4-phenylbutyl)silane is unique due to its specific 4-phenylbutyl group, which imparts distinct chemical properties and reactivity compared to other trialkoxysilanes. This makes it particularly useful in applications requiring specific surface modifications and coupling functionalities .

Properties

CAS No.

928842-14-2

Molecular Formula

C16H28O3Si

Molecular Weight

296.48 g/mol

IUPAC Name

triethoxy(4-phenylbutyl)silane

InChI

InChI=1S/C16H28O3Si/c1-4-17-20(18-5-2,19-6-3)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10-11,14-15H2,1-3H3

InChI Key

XLNRATCYWYJUOR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCC1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

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